Phenanthriplatin
Description
Evolution of Monofunctional Platinum(II) Complexes in Anticancer Research
The clinical success of cisplatin (B142131), a cornerstone of chemotherapy, established platinum(II) complexes as a critical class of anticancer agents. Cisplatin's therapeutic effect stems from its ability to form bifunctional cross-links with DNA, primarily 1,2-intrastrand adducts, which significantly bend the DNA and obstruct replication and transcription, ultimately leading to cell death. iiarjournals.orgaacrjournals.org However, the efficacy of cisplatin and its second-generation analogue, carboplatin, is often limited by severe side effects and the development of cellular resistance. nih.gov These challenges have driven the exploration of novel platinum compounds that operate through different mechanisms. iiarjournals.orgacs.org
A significant departure from the traditional paradigm has been the development of monofunctional platinum(II) complexes. nih.govacs.org These agents, which possess only one labile ligand, form a single covalent bond with DNA, inducing minimal distortion of the double helix. researchgate.netnih.gov Initially, such compounds were considered to be inactive. iiarjournals.org However, later research revealed that certain monofunctional complexes, such as those of the type cis-[Pt(NH₃)₂(L)Cl]⁺ where L is a nitrogen-donor ligand, exhibited significant antitumor activity. mdpi.com The discovery of compounds like pyriplatin and, subsequently, phenanthriplatin has demonstrated that monofunctional agents can be potent anticancer drugs. iiarjournals.orgmit.edu Their distinct mode of DNA binding and subsequent cellular responses offer a promising strategy to overcome the resistance mechanisms that plague traditional bifunctional platinum drugs. nih.gov
Distinctiveness of this compound within Platinum-Based Chemotherapeutics
This compound, with the chemical name cis-[Pt(NH₃)₂(phenanthridine)Cl]NO₃, is a leading monofunctional platinum(II) anticancer drug candidate that exhibits unusual potency and a distinct cellular activity profile compared to clinically approved platinum drugs. nih.govpnas.org Its structure differs from cisplatin by the replacement of one chloride ligand with a bulky, planar phenanthridine (B189435) ligand. wikipedia.org This structural feature is key to its unique mechanism of action.
Unlike cisplatin, this compound binds to DNA at a single site, primarily at the N7 position of guanine (B1146940), forming a monofunctional adduct. researchgate.netacs.org This interaction causes little distortion to the DNA double helix. researchgate.netnih.gov Following the covalent binding, the large, hydrophobic phenanthridine ligand is thought to intercalate into the DNA, stabilizing the adduct. acs.org This unique lesion is a powerful inhibitor of transcription, effectively blocking RNA polymerase II. mit.edupnas.orgviamedica.pl This transcription inhibition is a major contributor to its high cytotoxicity, which can be 7 to 40 times greater than cisplatin in various cancer cell lines. researchgate.netpnas.org
A crucial aspect of this compound's potential is its ability to circumvent common resistance mechanisms. Its distinct DNA adducts are not efficiently recognized or repaired by cellular machinery that typically removes cisplatin-induced damage. iiarjournals.org Furthermore, this compound shows reduced reactivity with sulfur-containing molecules like glutathione (B108866), which are known to sequester and inactivate cisplatin in the cytoplasm. nih.govpnas.org Recent studies also suggest that the primary mechanism of action for this compound may be linked to the induction of nucleolar stress, a pathway that disrupts ribosome biogenesis and leads to apoptosis, which is different from the classical DNA damage response triggered by cisplatin. acs.orgnih.gov
Table 1: Comparison of Cisplatin and this compound
| Feature | Cisplatin | This compound |
|---|---|---|
| Functionality | Bifunctional | Monofunctional |
| DNA Binding | Forms 1,2-intrastrand cross-links | Forms monofunctional adducts at guanine |
| DNA Distortion | Significant bending and unwinding | Minimal distortion |
| Primary Cytotoxic Effect | Inhibition of DNA replication and transcription | Potent inhibition of transcription; induction of nucleolar stress |
| Cellular Uptake | Moderate | Substantially greater due to hydrophobic ligand |
| Resistance Profile | Susceptible to repair mechanisms and inactivation by sulfur-containing molecules | Evades some common resistance mechanisms |
Overview of Key Academic Research Directions for this compound
The promising preclinical results of this compound have spurred several key directions in academic research. A major focus is the deeper elucidation of its complex mechanism of action. This includes detailed investigations into how its unique DNA adducts stall RNA polymerase and trigger downstream cell death pathways, including nucleolar stress. acs.orgnih.gov Understanding these molecular events is crucial for identifying biomarkers that could predict patient response.
Another significant area of research is the synthesis and evaluation of this compound analogues. nih.govresearchgate.net By systematically modifying the heterocyclic ligand, researchers aim to create new compounds with improved properties, such as enhanced potency, better tumor selectivity, and different cellular targets. nih.govmdpi.com For instance, "click-capable" this compound derivatives are being developed as chemical probes to identify the drug's biological targets within the cell. acs.orgchemrxiv.org
Furthermore, extensive preclinical studies continue to evaluate this compound's efficacy across a broader range of cancer models. viamedica.pl Research has shown it is particularly effective against certain lung and pancreatic cancer cell lines. acs.org Investigations into its interaction with cellular transport systems, such as organic cation transporters (OCTs), are also underway, as these transporters can influence the drug's uptake and cytotoxicity. viamedica.plfrontiersin.orgfrontiersin.org These multifaceted research efforts are essential for advancing this compound from a promising preclinical candidate toward potential clinical applications in cancer therapy. pnas.org
Properties
CAS No. |
1416900-51-0 |
|---|---|
Molecular Formula |
C13H13ClN4O3Pt |
Molecular Weight |
503.806 |
IUPAC Name |
cis-[Pt(NH(3))(2)(phenanthridine)Cl]NO(3) |
InChI |
InChI=1S/C13H9N.ClH.NO3.2H2N.Pt/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;;2-1(3)4;;;/h1-9H;1H;;2*1H2;/q;;3*-1;+3/p-1 |
InChI Key |
DPJHXHZDGLFQMM-UHFFFAOYSA-M |
SMILES |
N[Pt]([N]1=CC2=C(C3=C1C=CC=C3)C=CC=C2)(Cl)N.[O-][N+]([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenanthriplatin; cis-[Pt(NH3)2-(phenanthridine)Cl]NO3; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Phenanthriplatin
Synthetic Pathways for Phenanthriplatin and Analogues
The synthesis of this compound and its analogues primarily revolves around the modification of the well-established anticancer drug, cisplatin (B142131). The process involves carefully controlled reactions to substitute one of the chloride ligands of cisplatin with a phenanthridine (B189435) ligand.
Cisplatin as a Precursor in this compound Synthesis
Cisplatin, cis-[Pt(NH₃)₂Cl₂], serves as the fundamental starting material for the synthesis of this compound. wikipedia.org The core of the synthetic strategy is the replacement of one of the two chloride ligands in cisplatin. Direct reaction of cisplatin with the incoming N-heterocyclic ligand, phenanthridine, can be achieved by heating the two reactants. acs.org However, this direct substitution method often suffers from low yields and the formation of impurities, most notably the disubstituted species cis-[Pt(NH₃)₂(phenanthridine)₂]²⁺. acs.orgnih.gov
A more controlled and widely used approach involves the activation of cisplatin to create a more reactive intermediate, which then readily reacts with phenanthridine. nih.gov This activation step is crucial for achieving higher yields and purer products.
Role of Silver Nitrate (B79036) in this compound Synthesis
To facilitate the selective substitution of a single chloride ligand, one equivalent of a silver salt, commonly silver nitrate (AgNO₃), is introduced to a solution of cisplatin. wikipedia.orgacs.org The silver cation has a high affinity for the chloride anion, leading to the precipitation of silver chloride (AgCl). This precipitation reaction effectively removes a chloride ligand from the platinum coordination sphere, generating a reactive monoaqua intermediate, cis-[Pt(NH₃)₂Cl(H₂O)]⁺. nih.gov
This aqua complex is a key intermediate because the water ligand is more labile (more easily replaced) than the chloride ligand. This increased lability allows for the subsequent reaction with phenanthridine to proceed more efficiently and under milder conditions. The use of silver triflate (AgOTf) has also been reported as an alternative to silver nitrate, offering advantages in terms of the solubility of the resulting platinum complexes in organic solvents. acs.org
Ligand Substitution Reactions for this compound Formation
Following the formation of the reactive aqua intermediate, the N-heterocyclic ligand, phenanthridine, is added to the reaction mixture. wikipedia.org The nitrogen atom of the phenanthridine molecule acts as a nucleophile, attacking the platinum center and displacing the labile water ligand. This ligand substitution reaction results in the formation of the desired this compound cation, cis-[Pt(NH₃)₂(phenanthridine)Cl]⁺. acs.org
The reaction is typically carried out in a solvent like dimethylformamide (DMF) and may require heating to ensure completion. wikipedia.org Purification of the final product is then achieved through precipitation and washing steps to remove any unreacted starting materials or byproducts. wikipedia.org It is important to note that these synthetic methods can sometimes lead to a mixture of products, including the desired monofunctional complex and the disubstituted bifunctional complex, necessitating careful purification. acs.org
Derivatization Strategies of the Phenanthridine Ligand
To explore structure-activity relationships and develop new platinum complexes with potentially improved properties, researchers have focused on modifying the phenanthridine ligand of this compound.
Systematic Variation of N-Heterocyclic Amine Ligands in Platinum(II) Complexes
This compound itself was discovered through a systematic variation of the N-heterocyclic amine ligand in complexes of the general formula cis-[Pt(NH₃)₂(Am)Cl]⁺, where "Am" represents the N-heterocyclic ligand. acs.orgnih.gov This approach involves synthesizing a series of platinum(II) complexes with different heterocyclic amines to investigate how changes in the ligand's structure, size, and electronic properties affect the compound's biological activity.
For instance, studies have explored a wide range of N-heterocycles, including derivatives of pyridine, pyrimidine, and other fused aromatic ring systems. nih.gov The rationale behind this strategy is that modifications to the non-leaving group ligand can directly influence the nature of the platinum-DNA adducts formed, potentially leading to different cellular responses. nih.gov The increased steric bulk of the phenanthridine ligand compared to simpler heterocycles is thought to play a significant role in the unique biological profile of this compound. nih.gov
| Complex | N-Heterocyclic Ligand | Key Feature |
| This compound | Phenanthridine | A bulky, planar aromatic system that can intercalate into DNA. acs.org |
| Pyriplatin | Pyridine | A smaller, less sterically demanding N-heterocyclic ligand. nih.gov |
| Complexes with other heterocycles | Various substituted pyridines, pyrimidines, etc. | Systematic modification to study structure-activity relationships. nih.gov |
Development of Click-Capable this compound Derivatives
To better understand the cellular targets and mechanisms of action of this compound, "click-capable" derivatives have been developed. acs.org "Click chemistry" refers to a set of powerful, reliable, and selective reactions for rapidly and cleanly joining molecular building blocks.
In the context of this compound, this has involved synthesizing derivatives where the phenanthridine ligand is modified to include a "click handle," such as an azide (B81097) group. acs.orgchemrxiv.org These azide-containing this compound analogues can then be reacted with molecules containing a complementary alkyne group via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. acs.org This allows for the attachment of fluorescent tags or other reporter molecules to the platinum complex after it has interacted with biological molecules like DNA. acs.orgchemrxiv.org
The synthesis of these click-capable derivatives follows a multi-step process that first involves the synthesis of the modified phenanthridine ligand, often through Suzuki coupling and subsequent functional group manipulations to introduce the azide. acs.orgchemrxiv.org This modified ligand is then reacted with cisplatin and silver nitrate in a manner similar to the synthesis of the parent this compound. acs.orgchemrxiv.org These innovative derivatives serve as powerful tools for studying the biological pathways affected by this compound. acs.orgnih.govresearchgate.netnih.gov
| Derivative Type | Modification on Phenanthridine | Purpose |
| Azide-containing this compound | Introduction of an azide (-N₃) group at various positions. acs.orgchemrxiv.org | Enables "click" reactions for attaching reporter molecules to study biological interactions. acs.org |
Coordination Chemistry and Structural Characterization of Phenanthriplatin
Molecular Structure and Chirality of Phenanthriplatin
The molecular architecture of this compound is central to its chemical behavior. Key features include its coordination geometry, the inherent chirality of the complex, and the dynamic nature of this chirality in solution.
Monofunctional Platinum(II) Coordination Geometry
This compound possesses a square-planar coordination geometry, which is characteristic of Pt(II) complexes. pnas.org The central platinum atom is coordinated to two ammine ligands in a cis arrangement, a chloride ion, and a phenanthridine (B189435) ligand. pnas.org This arrangement results in a monofunctional agent, as only the chloride ligand is labile and can be substituted by a nucleophile, such as a donor atom on DNA. nih.govmit.edu
The phenanthridine ligand, a bulky N-heterocyclic base, is oriented nearly perpendicular to the platinum coordination plane. pnas.orgiiarjournals.org This orientation provides steric hindrance, which is thought to protect the platinum center from axial attack by certain biological nucleophiles. pnas.orgiiarjournals.org This steric shielding may influence its reactivity and contribute to its unique biological profile compared to less hindered complexes like pyriplatin. pnas.orgiiarjournals.org
Chiral Properties of the Phenanthridine Ligand and Overall Complex
A significant feature of this compound is its chirality, which arises from the asymmetry of the phenanthridine ligand with respect to the platinum coordination plane. nih.govmit.edu This asymmetry means that the complex is not superimposable on its mirror image, leading to the existence of two enantiomers. nih.govacs.org These enantiomers are designated as having P (clockwise) or M (counterclockwise) helicity based on the rotation of the phenanthridine ligand. acs.org The presence of chirality is a distinguishing characteristic compared to many other platinum anticancer agents and has prompted investigations into whether the individual enantiomers might exhibit different biological activities. nih.govacs.org
Racemization Dynamics of this compound in Solution
Despite the existence of two enantiomers, studies have shown that this compound undergoes rapid racemization in solution under physiological conditions. nih.govnih.gov This process involves the rotation of the phenanthridine ligand around the Pt–N bond, which interconverts the P and M enantiomers. nih.govmit.edu Variable-temperature NMR spectroscopy has been employed to study this dynamic behavior. nih.gov The rapid racemization indicates that it is not feasible to isolate and administer a single, stable enantiomer of this compound for therapeutic purposes, as it would quickly convert to a mixture of both forms in a biological environment. nih.gov
Spectroscopic and Crystallographic Analyses of this compound and its Adducts
A comprehensive understanding of this compound's structure and its interactions with biological molecules has been achieved through various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy has been a crucial tool for characterizing this compound and its derivatives in solution. nih.govnih.gov 1H NMR, in particular, has been used to study the dynamic exchange processes, such as the racemization of the phenanthridine ligand. nih.govresearchgate.net By analyzing the changes in the NMR spectra at different temperatures, researchers have been able to determine the rate of this exchange. nih.gov
Furthermore, NMR has been instrumental in studying the interaction of this compound with models of its biological targets, such as 9-alkylguanine. nih.govacs.org Upon binding of this compound to guanine (B1146940), new diastereomers are formed due to the combination of the chiral platinum complex and the chiral guanine adduct. nih.govacs.org NMR studies have revealed a preference for the formation of one diastereomer over the other, which is attributed to an intramolecular hydrogen bond between the carbonyl oxygen of the guanine and a cis-ammine ligand on the platinum complex. nih.govnih.gov This type of detailed structural information in solution is vital for understanding the initial steps of DNA damage by this compound.
X-ray Crystallography of this compound and its Biological Adducts
Single-crystal X-ray diffraction has provided definitive, solid-state structures of this compound and its adducts, confirming its coordination geometry and revealing key structural details. pnas.orgacs.org The crystal structure of this compound nitrate (B79036) confirms the square-planar geometry with the two ammine ligands in a cis configuration. pnas.org It also clearly shows the perpendicular orientation of the phenanthridine ligand relative to the coordination plane of the platinum atom. pnas.orgiiarjournals.org
Crystallographic studies have also been extended to adducts of this compound with nucleobases, which serve as models for its interaction with DNA. For instance, the crystal structure of cis-Pt(NH3)2(phenanthridine)(9-methyladenine)2 has been determined, providing insight into the binding of this compound to adenine (B156593). escholarship.org Similarly, the structures of this compound analogs bound to 9-alkylguanine have been characterized, corroborating the findings from NMR studies about the preferred diastereomeric conformation. nih.govacs.org These crystal structures offer a static snapshot of the precise bond lengths, angles, and intermolecular interactions that govern the behavior of this compound and its biological adducts. acs.orgacs.org
Table 1: Selected Crystallographic Data for this compound and a Derivative
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|---|
| cis-[Pt(NH3)2(phenanthridine)Cl]NO3 | C13H15N4O3ClPt | Monoclinic | P21/n | 10.33 | 14.55 | 11.23 | 104.7 | pnas.org |
| cis-[Pt(NH3)2(phenanthridine)Cl]OTf | C14H15F3N3O3SPt | Monoclinic | P21/c | 11.83 | 14.18 | 11.45 | 107.4 | nih.gov |
Mass Spectrometry Techniques for Identification of this compound Species and Interactions
Mass spectrometry has proven to be an indispensable tool in the study of this compound, providing critical insights into its speciation, reactivity, and interactions with biological macromolecules. Various mass spectrometry techniques, often coupled with separation methods like high-performance liquid chromatography (HPLC), have been employed to characterize the compound and its adducts with high sensitivity and specificity.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing coordination complexes like this compound and its biological adducts, as it minimizes fragmentation and allows for the observation of intact molecular ions. nih.gov ESI-MS has been fundamental in confirming the identity and purity of newly synthesized this compound and its derivatives. acs.orgpnas.org For instance, high-resolution mass spectrometry (HRMS) has been used to confirm the successful synthesis of click-capable this compound derivatives, providing precise mass measurements that correspond to the calculated values of the desired products. acs.org
One of the key applications of ESI-MS in this compound research is the characterization of its adducts with nucleobases and DNA. Studies have shown that this compound forms monofunctional adducts with DNA. acs.org ESI-MS analysis of the reaction between this compound and 9-methyladenine (B15306), an analogue of adenosine, revealed the formation of a mixture of species. escholarship.org The resulting peak at an m/z of 556.4 in the ESI-MS spectrum corresponded to the 9-methyladenine adduct of this compound, with further analysis suggesting the presence of both N1 and N7 linkage isomers. escholarship.org
In addition to ESI-MS, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been utilized to study the interaction of this compound with larger biological structures. In a study involving the tobacco mosaic virus (TMV) as a potential drug delivery vehicle, MALDI-TOF MS confirmed the formation of adducts between aquated this compound and the glutamate (B1630785) residues lining the interior of the virus. nih.gov This technique was instrumental in demonstrating the covalent binding of the platinum complex within the viral capsid. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful technique that offers exceptional sensitivity for the detection and quantification of metals, making it ideal for tracking the cellular uptake and distribution of platinum-based drugs like this compound. frontiersin.orgnetpharmalab.esmomentum.bio ICP-MS has been used to determine the cellular accumulation of platinum in various cell lines following treatment with this compound. For example, in human embryonic kidney (HEK293) cells expressing different organic cation transporters, ICP-MS measurements revealed significantly higher uptake of this compound in cells overexpressing hOCT2 compared to those expressing hMATE1 or hMATE2K. frontiersin.org This technique allows for the precise quantification of the metal content within cells, providing valuable data for understanding the mechanisms of drug transport. frontiersin.orgmdpi.com
Tandem mass spectrometry (MS/MS) provides another layer of structural information by enabling the fragmentation of selected ions to elucidate their composition and connectivity. nih.govnih.gov While the provided search results highlight the general utility of tandem MS for characterizing DNA adducts of anticancer drugs, specific examples detailing the fragmentation patterns of this compound-DNA adducts were not extensively covered. However, the principles of tandem MS are directly applicable to pinpointing the exact binding sites of this compound on DNA and confirming the monofunctional nature of these adducts. nih.gov For example, in studies of click-capable this compound derivatives, LC-MS analysis of tryptic digests of proteins that interacted with the platinum complex helped to identify the specific platinated peptides. nih.gov
The following tables summarize some of the key findings from mass spectrometry studies on this compound.
Table 1: Identification of this compound Species by Mass Spectrometry
| Analyte | Mass Spectrometry Technique | Observed m/z | Research Finding |
| Click-capable this compound derivative | HRMS (ESI+) | 484.0624 | Confirmation of the synthesis of cis-[Pt(NH3)2(9-Azidophenanthridine)Cl]NO3. acs.org |
| This compound-9-methyladenine adduct | ESI-MS | 556.4+ | Identification of the adduct formed between this compound and 9-methyladenine. escholarship.org |
| Aquated this compound-glutamate adduct (with TMV) | MALDI-TOF MS | Not specified | Confirmation of covalent adduct formation between aquated this compound and glutamate residues of the tobacco mosaic virus. nih.gov |
| Platinated peptide from TMV | LC-MS | ~865 (for a +3 charge state) | Identification of the platinated peptide IIEVENQANPTTAETLDATR from the tobacco mosaic virus after treatment with this compound. nih.gov |
Table 2: Cellular Platinum Content Determined by ICP-MS after this compound Treatment
| Cell Line | Treatment Conditions | Cellular Platinum Content (µg Pt/g protein) | Research Finding |
| HEK293 cells expressing hOCT2 | 10 µM this compound for 10 min | 340 ± 36 | Significantly higher uptake compared to cells expressing hMATE1 or hMATE2K. frontiersin.org |
| HEK293 cells expressing hMATE1 | 100 µM this compound for 10 min | 122 ± 7 | Cellular accumulation of this compound is transporter-dependent. frontiersin.org |
| HEK293 cells expressing hMATE2K | 100 µM this compound for 10 min | 494 ± 99 | Cellular accumulation of this compound is transporter-dependent. frontiersin.org |
| HEK293 cells expressing hOCT2 (with cimetidine) | 10 µM this compound + 100 µM cimetidine (B194882) for 10 min | 227 ± 19 | Co-incubation with a transporter inhibitor reduces platinum accumulation. frontiersin.org |
Molecular Interactions of Phenanthriplatin with Biological Targets
DNA Binding Mechanisms and Adduct Formation
The primary cellular target for phenanthriplatin is nuclear DNA. iiarjournals.org Its interaction with DNA is a critical step in its cytotoxic activity, leading to the inhibition of essential cellular processes.
Monofunctional Adduct Formation at Guanine (B1146940) N7 Position
Unlike cisplatin (B142131), which forms bifunctional cross-links with DNA, this compound binds to DNA at a single site, classifying it as a monofunctional agent. researchgate.netnih.govscispace.com The primary site of this interaction is the N7 position of guanine residues. researchgate.netpnas.orgmit.edu This covalent bond forms after the displacement of the chloride ligand from the platinum coordination sphere. nih.govmdpi.com The resulting monofunctional adduct is a significant lesion on the DNA template. mit.edu
Comparative Analysis of DNA Distortion Induced by this compound versus Bifunctional Platinum Drugs
A key distinction between this compound and bifunctional platinum drugs like cisplatin lies in the degree of structural distortion they induce in the DNA double helix. Bifunctional agents, by forming intrastrand or interstrand cross-links, cause significant bending and unwinding of the DNA. iiarjournals.org In contrast, the monofunctional adducts formed by this compound cause minimal distortion to the DNA helix. researchgate.netnih.goviiarjournals.org This subtle alteration allows the this compound lesion to be less readily recognized by certain DNA repair mechanisms, such as the nucleotide excision repair (NER) pathway, which is a major pathway for removing platinum-DNA adducts. mit.edu Studies have shown that the this compound-dG adduct is less efficiently repaired by NER compared to the cisplatin-d(GpG) intrastrand cross-link. mit.edu
| Feature | This compound | Cisplatin |
| Binding Type | Monofunctional | Bifunctional |
| Primary Binding Site | Guanine N7 | Guanine N7 |
| DNA Distortion | Minimal | Significant |
| Primary Adduct | Single dG adduct | 1,2-intrastrand d(GpG) cross-link |
| Recognition by NER | Less efficient | More efficient |
Reactivity with Deoxyguanosine Monophosphate
Studies examining the reactivity of this compound with DNA building blocks have provided further insight into its mechanism. This compound demonstrates a strong preference for binding to 5'-deoxyguanosine (B1496545) monophosphate (dGMP), a model for guanine bases in DNA. researchgate.netnih.govmedkoo.com This reactivity profile supports DNA as a primary and viable cellular target. researchgate.netnih.gov In comparative studies, this compound binds more effectively to dGMP than to sulfur-containing molecules like N-acetyl methionine. researchgate.netnih.govmedkoo.com This is significant because interactions with sulfur-containing biomolecules in the cytoplasm can lead to the deactivation of platinum drugs and contribute to drug resistance. researchgate.netnih.gov The steric bulk of the phenanthridine (B189435) ligand is believed to provide some protection against reactions with such thiols. iiarjournals.org
Protein and Enzyme Interactions
Beyond its direct interaction with DNA, the biological activity of this compound is also defined by its impact on key cellular enzymes, particularly those involved in processing the genetic code.
Interaction with RNA Polymerase II and Transcription Inhibition
A major consequence of this compound-DNA adduct formation is the potent inhibition of transcription, the process by which genetic information from DNA is copied into RNA. researchgate.netpnas.orgpnas.org This inhibition is primarily achieved by stalling the progression of RNA Polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes. iiarjournals.orgpnas.orgmdpi.com The this compound-DNA adduct creates a steric block in the major groove of the DNA, physically impeding the movement of Pol II along the DNA template. mdpi.com
Mechanism of this compound as a Topoisomerase II Poison
This compound has been identified as a potent poison of topoisomerase II (Top2), an essential enzyme responsible for resolving topological issues in DNA, such as knots and tangles, by creating transient double-strand breaks. nih.gov Unlike many conventional Top2 poisons that act through intercalation, this compound functions as a covalent Top2 poison. nih.govacs.org This mechanism involves the formation of a covalent bond between this compound and the Top2-DNA complex, which traps the enzyme in its cleavage-competent state, preventing the religation of the DNA strands. nih.gov
The ability of this compound to act as a Top2 poison is linked to its monofunctional nature. nih.gov The formation of monofunctional platinum-DNA adducts at the Top2 cleavage sites is believed to be the key step in stabilizing the Top2 cleavage complex (Top2cc). nih.gov This is in contrast to cisplatin, a bifunctional agent, which does not trap Top2 in the same manner. nih.gov The stabilization of the Top2cc by this compound leads to the accumulation of DNA double-strand breaks, which can ultimately trigger cell death. nih.gov This mode of action contributes to the diverse and potent anticancer activity of this compound. nih.govacs.org
Interaction with DNA Polymerases (e.g., Pol η)
This compound-DNA adducts present significant roadblocks for DNA replication, effectively inhibiting several DNA polymerases. rcsb.orgnih.govnih.gov Studies have shown that this compound lesions can halt the progression of DNA polymerases ν, ζ, and κ, as well as the Klenow fragment. rcsb.orgnih.govnih.gov
A notable exception is DNA polymerase η (Pol η), an enzyme known for its role in translesion synthesis (TLS), which allows replication to proceed past DNA damage. rcsb.orgnih.govnih.gov While most polymerases are blocked by this compound adducts, Pol η is capable of inserting a base opposite the lesion and, albeit with low efficiency, fully bypassing it. rcsb.orgnih.govnih.gov X-ray crystallography studies have revealed that the interaction of Pol η with a this compound-DNA adduct is structurally distinct from its interaction with cisplatin-damaged DNA. rcsb.orgnih.govnih.gov
Interestingly, the efficacy of this compound is not significantly affected by the expression levels of Pol η. The compound is highly toxic to both cells with normal levels of Pol η (Pol η+) and cells deficient in Pol η (Pol η-). rcsb.orgnih.govnih.gov This is a crucial distinction from cisplatin, as increased Pol η expression is a known mechanism of resistance to cisplatin. rcsb.orgnih.gov This suggests that this compound may be effective against cancers that have developed resistance to cisplatin through the upregulation of Pol η. rcsb.orgnih.gov
Reactivity with Sulfur-Containing Nucleophiles (e.g., N-Acetyl Methionine, N-Acetyl Cysteine)
The interaction of this compound with sulfur-containing biomolecules is a critical aspect of its pharmacology, influencing its stability, DNA binding kinetics, and potential for detoxification. Research has shown that this compound exhibits a preference for binding to 5'-deoxyguanosine monophosphate (dGMP), a DNA precursor, over the sulfur-containing amino acid N-acetyl methionine. pnas.org This preferential binding to a DNA model compound supports the idea that DNA is a primary cellular target for this compound and suggests that the drug may be less susceptible to deactivation by cytoplasmic sulfur-containing molecules, which is a known resistance mechanism for cisplatin. pnas.org
However, this compound does react with sulfur-containing nucleophiles. Studies involving N-acetyl cysteine have demonstrated that this compound can form adducts with this molecule, though the reaction can be complex and lead to multiple products. mit.edu The binding of this compound to sulfur-donor ligands can alter its kinetic properties. mit.edu For instance, the reaction of this compound with methionine to form a methionine-phenanthriplatin adduct (met-phenPt) results in a species that reacts more rapidly with DNA than this compound itself. mit.edu This is attributed to the strong trans-labilizing effect of the sulfur atom in methionine, which facilitates the binding of the platinum complex to DNA. mit.edu
Effects on Ribosome Biogenesis Pathways
A significant and distinguishing mechanism of action for this compound is its ability to induce nucleolar stress by disrupting ribosome biogenesis. aacrjournals.orgchemrxiv.orgnih.gov This mode of action is shared with oxaliplatin (B1677828) but is different from that of cisplatin, which primarily triggers a classical DNA damage response. chemrxiv.orgnih.gov The nucleolus is the primary site of ribosome production, a process essential for cell growth and proliferation.
This compound's interference with ribosome biogenesis is characterized by several key events. It has been shown to inhibit the transcription of ribosomal RNA (rRNA), a critical and rate-limiting step in ribosome synthesis. acs.org This inhibition leads to the relocalization of nucleolar proteins, such as nucleophosmin (B1167650) (NPM1) and fibrillarin (FBL), from the nucleolus to the nucleoplasm. nih.govacs.org This redistribution of essential nucleolar proteins is a hallmark of nucleolar stress and can ultimately lead to p53-mediated apoptosis. aacrjournals.org
The unique ability of this compound to induce nucleolar stress among a series of related monofunctional platinum(II) compounds has been linked to its structural properties. nih.gov Computational studies suggest that the hydrophobicity and spatial orientation conferred by the phenanthridine ligand are significant factors in its capacity to disrupt ribosome biogenesis. nih.gov
Cellular Pharmacodynamics of Phenanthriplatin Excluding Dosage/administration
Mechanisms of Cellular Uptake and Accumulation
The cellular uptake and accumulation of phenanthriplatin are critical determinants of its cytotoxic activity. These processes are influenced by the physicochemical properties of the molecule and its interaction with specific cellular transport systems.
Role of Phenanthridine (B189435) Ligand Hydrophobicity in Cellular Entry
The structure of this compound, which features a planar, hydrophobic phenanthridine ligand, plays a crucial role in its ability to enter cells. wikipedia.orgpnas.orgnih.gov This hydrophobicity is thought to facilitate its passage across the cell membrane, potentially through passive diffusion. wikipedia.orgmedkoo.com Studies have shown that the cellular uptake of this compound is significantly greater than that of cisplatin (B142131) and a related compound, pyriplatin. pnas.orgnih.govresearchgate.net This enhanced uptake is attributed to the lipophilic nature of the phenanthridine ligand, which allows the cationic this compound molecule to more readily traverse the lipid bilayer of the cell membrane. pnas.orgresearchgate.netmit.edu The increased accumulation within the cell likely contributes to its heightened potency compared to other platinum-based drugs. pnas.orgmit.edu
Involvement of Organic Cation Transporters (OCTs) in this compound Uptake
In addition to passive diffusion, carrier-mediated active transport via organic cation transporters (OCTs) is a key mechanism for this compound's entry into cells. wikipedia.orgnih.goviiarjournals.org Specifically, research has identified this compound as a substrate for OCTs. researchgate.netnih.govmdpi.com Studies using cells that overexpress OCTs have demonstrated that these transporters facilitate the uptake of this compound, leading to increased intracellular drug concentrations and enhanced cytotoxicity. nih.goviiarjournals.orgfrontiersin.org
This compound has been shown to be a high-affinity substrate for OCT2. nih.govnih.govmit.edu The presence of OCTs, particularly OCT2, has been linked to increased sensitivity of cancer cells to this compound, suggesting that tumors with high OCT expression may be particularly susceptible to this drug. nih.govfrontiersin.org For instance, the efficacy of this compound in colorectal cancer cells may be partly explained by the tendency of these cells to overexpress OCTs. iiarjournals.org The interaction with OCTs represents a significant pathway for the selective accumulation of this compound in cancer cells. pnas.org
| Transporter | Finding | Significance | Reference |
|---|---|---|---|
| OCT1 (murine) | IC50 of 17 µM for inhibition of ASP+ transport. | Indicates interaction with OCT1. | nih.gov |
| OCT2 (murine) | IC50 of 2 µM for inhibition of ASP+ transport. | High-affinity interaction, suggesting a primary role in uptake. | nih.gov |
| OCT3 (murine) | IC50 of 3,146 µM for inhibition of ASP+ transport. | Weak interaction, likely a minor role in uptake. | nih.gov |
| hOCT2 | Expression in HEK 293 cells leads to significant this compound toxicity, which is reduced by the OCT2 substrate cimetidine (B194882). | Confirms hOCT2-mediated uptake and subsequent cytotoxicity. | nih.govfrontiersin.org |
Role of Multidrug and Toxin Extrusion Proteins (MATEs) in Efflux
While uptake mechanisms are crucial for delivering this compound to its intracellular targets, efflux transporters, such as the Multidrug and Toxin Extrusion (MATE) proteins, can counteract this accumulation. nih.govmit.edu MATEs are responsible for extruding cationic drugs from cells, a process that can contribute to drug resistance. chemrxiv.orgresearchgate.net
| Transporter | Finding | Significance | Reference |
|---|---|---|---|
| hMATE1 | IC50 of 101 µM for inhibition of ASP+ transport. | Indicates a specific interaction that could lead to drug efflux. | nih.gov |
| hMATE2-K | IC50 of 57 µM for inhibition of ASP+ transport. | Suggests a more potent interaction than with hMATE1, potentially contributing to efflux. | nih.gov |
Distribution within Cellular Compartments
Once inside the cell, this compound distributes among various cellular compartments. A significant portion of the compound is found within the cell's nucleus, which is consistent with its primary target being nuclear DNA. wikipedia.orgmedkoo.com Studies measuring platinum concentrations in fractionated cells have confirmed that after a short exposure, a substantial amount of this compound accumulates in the nucleus. mit.edu However, a considerable amount of platinum from this compound is also found in the cytoplasm. mit.edu This subcellular distribution pattern, with a primary localization in the nucleus, is in line with other platinum-based anticancer agents. wikipedia.orgmedkoo.com
Intracellular Biological Responses to this compound Exposure
The accumulation of this compound within the cell triggers a cascade of biological responses, a key one being the induction of nucleolar stress.
Modulation of DNA Damage Response Biomarkers (e.g., γH2AX)
The cellular response to this compound involves the modulation of key DNA damage response (DDR) biomarkers, most notably the phosphorylation of the histone variant H2AX to form γH2AX. This phosphorylation is a critical event in the recruitment of DNA repair proteins and serves as an indicator of DNA damage. acs.orgnih.gov
Studies have shown that treatment with this compound leads to an increase in the γH2AX signal. acs.orgresearchgate.net However, the signaling pathway for this induction appears to differ from that of cisplatin. For instance, in certain cellular contexts, the γH2AX signal induced by this compound was found to be independent of the kinase Chk2, whereas cisplatin-induced γH2AX was Chk2-dependent. researchgate.net
Interestingly, while this compound does induce a DDR, the levels of γH2AX are often observed to be lower than those induced by cisplatin at equitoxic concentrations. acs.orgchemrxiv.org This finding supports the hypothesis that nucleolar stress is a primary and independent response to this compound, rather than solely a downstream effect of a robust DNA damage response. acs.orgnih.govchemrxiv.org
Research comparing this compound with other platinum drugs and a known nucleolar stress inducer, Actinomycin D, in A549 lung cancer cells provided quantitative insights into γH2AX induction.
| Treatment (Concentration, 24h) | Relative γH2AX Intensity (Normalized to Control) |
| Control | 1.0 |
| This compound (0.5 μM) | ~2.5 |
| Cisplatin (10 μM) | ~4.0 |
| Oxaliplatin (B1677828) (10 μM) | ~2.0 |
| Actinomycin D (5 nM) | ~1.8 |
| Data derived from graphical representations in scientific literature and should be considered illustrative. acs.org |
This table demonstrates that while this compound increases γH2AX levels, the magnitude of this increase is less pronounced than that caused by cisplatin, and more comparable to other nucleolar stress-inducing agents like oxaliplatin and Actinomycin D. acs.org
Effects on Cellular Growth and Proliferation (in vitro, non-clinical)
This compound demonstrates significant inhibitory effects on the growth and proliferation of a wide range of cancer cell lines in vitro. researchgate.netnih.govpnas.org Its cytotoxicity is often substantially greater than that of cisplatin and oxaliplatin across various cancer types. researchgate.netnih.gov This enhanced potency is attributed to its efficient cellular uptake and its unique mechanism of action that involves both transcription inhibition and the induction of nucleolar stress. wikipedia.orgpnas.org
The antiproliferative effects of this compound have been extensively studied, including in the National Cancer Institute's 60-cell line panel (NCI-60), where it showed a spectrum of activity distinct from other platinum-based drugs. researchgate.netnih.govpnas.org
The in vitro cytotoxicity of this compound has been quantified by determining the half-maximal inhibitory concentration (IC50) in various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung | 0.058 - 0.22 | 6.75 - 9.79 | mdpi.com |
| PANC-1 | Pancreatic | Similar to this compound | - | nih.gov |
| SK-LU-1 | Lung | More active than Cisplatin | - | nih.gov |
| MDA-MB-231 | Breast | ~0.5 | >20 | researchgate.net |
| A2780 | Ovarian | ~0.29 | ~0.88 | researchgate.net |
| Note: IC50 values can vary between studies due to different experimental conditions. |
The data clearly indicates that this compound is significantly more potent than cisplatin in several cancer cell lines. mdpi.comresearchgate.net For example, in A549 non-small cell lung cancer cells, this compound exhibits an IC50 value that is orders of magnitude lower than that of cisplatin. mdpi.com Studies also show that this compound can overcome cellular resistance mechanisms that affect cisplatin. viamedica.pl Its ability to inhibit cell proliferation is linked to its capacity to block gene transcription and induce apoptosis through pathways that may differ from or be more potent than those activated by cisplatin. wikipedia.orgmdpi.com
Mechanisms of Cellular Resistance to Phenanthriplatin
Molecular Pathways of Intrinsic and Acquired Resistance
Cellular resistance to phenanthriplatin, whether present from the outset (intrinsic) or developed over time (acquired), involves several molecular processes. These mechanisms primarily relate to drug transport, detoxification, and the cell's capacity to repair or tolerate the specific type of DNA damage induced by the compound.
A key factor in this compound's activity is its cellular uptake. Unlike cisplatin (B142131), which primarily enters cells via the copper transporter Ctr1, this compound has a high affinity for the organic cation transporter 2 (OCT2). mdpi.comresearchgate.netviamedica.pl Consequently, low expression of OCT2 in cancer cells could be a source of intrinsic resistance by limiting the intracellular concentration of the drug. Conversely, tumors that overexpress OCTs may be particularly sensitive to this compound. viamedica.pl
Once inside the cell, efflux pumps can actively remove the drug, reducing its efficacy. This compound is a substrate for multidrug and toxin extrusion (MATE) proteins, which can facilitate its efflux from the cell. mdpi.comresearchgate.net Overexpression of these efflux transporters represents a potential mechanism of both intrinsic and acquired resistance.
Cellular detoxification systems, particularly those involving sulfur-containing molecules like glutathione (B108866), are a major pathway of resistance to cisplatin. scitechdaily.com While these systems can attack and inactivate platinum compounds, this compound's bulky phenanthridine (B189435) ligand offers some steric protection, potentially reducing its rate of deactivation by thiols compared to simpler platinum complexes. mit.edu Nevertheless, elevated levels of intracellular thiols could still contribute to resistance.
Finally, the cell's ability to repair DNA damage is a critical determinant of resistance. A negative correlation has been observed between the cytotoxicity of this compound and the capacity of cell lines to repair the monofunctional DNA lesions it creates. mit.eduiiarjournals.org Cells with a higher capacity to repair these adducts over time show greater resistance to the drug. iiarjournals.org
| Resistance Mechanism | Molecular Pathway | Description | Supporting Evidence |
|---|---|---|---|
| Reduced Uptake | Low expression of Organic Cation Transporter 2 (OCT2) | This compound relies on OCT2 for cellular entry. Insufficient levels of this transporter can limit the drug's intracellular accumulation and thus its cytotoxic effect. | mdpi.comresearchgate.netviamedica.pl |
| Increased Efflux | Overexpression of Multidrug and Toxin Extrusion (MATE) proteins | MATE proteins function as efflux pumps that can actively transport this compound out of the cell, lowering its effective concentration. | mdpi.comresearchgate.net |
| Enhanced DNA Repair | Increased capacity to repair monofunctional adducts | Cells that can efficiently recognize and repair the single-strand DNA lesions caused by this compound can recover from the damage, leading to survival and resistance. | mit.eduiiarjournals.org |
| Cellular Detoxification | Inactivation by intracellular thiols (e.g., glutathione) | Although partially protected by its structure, this compound can still be inactivated by sulfur-containing molecules, reducing the amount of drug available to bind to DNA. | scitechdaily.commit.edu |
Comparison of this compound Resistance Mechanisms with Classical Platinum Agents
The mechanisms of resistance to this compound are notably distinct from those associated with classical platinum agents like cisplatin and oxaliplatin (B1677828), primarily due to differences in their chemical structure, DNA binding mode, and cellular processing. pnas.org
One of the most significant differences lies in cellular transport. Cisplatin uptake is largely mediated by the copper transporter Ctr1, whereas this compound utilizes organic cation transporters (OCTs). mdpi.comresearchgate.net This means that downregulation of Ctr1, a common resistance mechanism to cisplatin, would not confer cross-resistance to this compound.
The nature of the DNA adducts formed is also fundamentally different. Cisplatin forms bifunctional, intrastrand cross-links that cause significant bending and distortion of the DNA helix. iiarjournals.orgbioscientifica.com In contrast, this compound forms monofunctional adducts that create minimal structural distortion. nih.goviiarjournals.org This structural difference means that the cellular machinery for DNA repair and damage tolerance responds differently to the two types of lesions. Recent studies also indicate that the primary mechanism of action for this compound is associated with inducing nucleolar stress, whereas for cisplatin it is linked to the classical DNA damage response (DDR). acs.orgnih.gov
A critical point of divergence is the role of translesion synthesis (TLS) in conferring resistance. High expression of the TLS polymerase Pol η is a well-established mechanism of resistance to cisplatin, as it can efficiently bypass cisplatin-induced DNA cross-links. pnas.orgnih.gov However, this compound's efficacy is largely independent of Pol η expression levels, as even this specialized polymerase struggles to bypass this compound adducts efficiently. pnas.orgnih.gov This makes this compound effective in cancers that have developed resistance to cisplatin through the upregulation of Pol η. pnas.orgnih.govnih.gov
Furthermore, gene expression analyses have shown that this compound and cisplatin modulate different sets of genes and cellular pathways. mdpi.comnih.gov For instance, in A549 lung cancer cells, this compound was found to regulate genes acting through p53, such as GPRC5a and TFF1, differently or to a greater extent than cisplatin. researchgate.net This differential gene regulation suggests that the signaling networks leading to resistance are also distinct. mdpi.com
| Feature | This compound | Classical Platinum Agents (e.g., Cisplatin) | Implication for Resistance |
|---|---|---|---|
| Cellular Uptake | Organic Cation Transporter 2 (OCT2) mdpi.comviamedica.pl | Copper Transporter 1 (Ctr1) mdpi.com | Lack of cross-resistance based on transporter downregulation. |
| DNA Adduct Type | Monofunctional, minimal DNA distortion nih.goviiarjournals.org | Bifunctional, significant DNA distortion bioscientifica.com | Different recognition by DNA repair and damage signaling pathways. |
| Primary Mechanism | Nucleolar Stress acs.orgnih.gov | DNA Damage Response (DDR) acs.orgnih.gov | Activation of distinct cell death and survival pathways. |
| Translesion Synthesis (TLS) | Efficacy is largely independent of Pol η status; bypass by Pol η is inefficient pnas.orgnih.gov | Resistance is conferred by high Pol η expression, which efficiently bypasses lesions nih.gov | This compound can overcome a major cisplatin resistance mechanism. |
| Gene Regulation | Modulates a unique set of genes and pathways compared to cisplatin mdpi.comnih.gov | Modulates pathways related to classical DNA damage response | Resistance is likely to develop through different signaling adaptations. |
Role of Translesion Synthesis Polymerases in this compound Bypass
Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass lesions, preventing stalled replication forks and subsequent cell death. nih.gov While critical for cisplatin resistance, the role of TLS polymerases in the cellular response to this compound is markedly different.
Biochemical studies have systematically investigated the ability of various human DNA polymerases to replicate past a this compound-DNA adduct. nih.gov The results show that this compound lesions are potent blockers of DNA replication for most polymerases. Polymerases from the A family (Klenow fragment, Pol ν), B family (Pol ζ), and Y family (Pol κ) are all effectively inhibited. nih.govfrontiersin.orgpnas.org These polymerases are typically able to insert a single nucleotide opposite the platinated guanine (B1146940) but are then stalled and unable to perform the subsequent extension step. pnas.orgnih.gov
The only polymerase identified that can fully, albeit inefficiently, bypass the this compound lesion is DNA polymerase η (Pol η). nih.govresearchgate.net Pol η is a specialized TLS polymerase known for its ability to bypass UV-induced DNA damage and cisplatin cross-links. nih.govresearchgate.net However, its bypass of the this compound adduct is slow and inefficient. pnas.orgnih.gov X-ray crystallography studies reveal that the bulky phenanthridine ligand of the adduct extends into the active site of Pol η, interacting with the enzyme in a manner that inhibits its function. pnas.orgnih.gov
This inefficient bypass by Pol η is a key therapeutic advantage of this compound. Because even the most capable TLS polymerase is strongly inhibited, cells gain little survival advantage from overexpressing Pol η. pnas.org Cytotoxicity studies have confirmed that this compound is highly toxic to cells regardless of their Pol η status (both Pol η-proficient and Pol η-deficient cell lines). pnas.orgnih.gov This contrasts sharply with cisplatin, whose efficacy is significantly reduced in cells with high levels of Pol η. pnas.orgnih.gov Therefore, the inability of the cellular TLS machinery to effectively manage this compound-DNA adducts means that a major pathway for acquired platinum drug resistance is circumvented. pnas.orgnih.gov
| DNA Polymerase | Family | Ability to Bypass this compound Adduct | Outcome |
|---|---|---|---|
| Pol η (eta) | Y | Capable of full bypass, but the process is inefficient and slow. nih.govresearchgate.net | Strongly inhibited replication; high cytotoxicity is maintained even in Pol η-proficient cells. pnas.org |
| Pol κ (kappa) | Y | Blocked. nih.govpnas.org | Stalled replication fork. |
| Pol ν (nu) | A | Blocked. nih.govfrontiersin.org | Stalled replication fork. |
| Pol ζ (zeta) | B | Blocked. nih.govfrontiersin.org | Stalled replication fork. |
| Klenow Fragment | A | Blocked. nih.govpnas.org | Stalled replication fork. |
Strategies to Circumvent this compound Resistance
While this compound is designed to overcome many established platinum resistance mechanisms, the potential for cancer cells to develop resistance remains. nih.govviamedica.plresearchgate.net Strategies to circumvent this potential resistance focus on targeting the specific molecular pathways that cells might exploit to survive treatment.
One potential resistance mechanism is the increased efflux of this compound from cancer cells via MATE transporters. mdpi.comresearchgate.net A logical strategy to counter this would be the co-administration of MATE inhibitor drugs. By blocking the efflux pump, these inhibitors would increase the intracellular accumulation and retention of this compound, thereby enhancing its cytotoxicity in resistant cells.
Another approach involves targeting the DNA repair pathways that are responsible for removing this compound adducts. As cellular capacity to repair these lesions is linked to resistance, inhibiting key enzymes in the relevant repair pathways could re-sensitize resistant cells. iiarjournals.org For example, strategies using RNA interference (siRNA) delivered via nanostructures to suppress the expression of repair enzymes like APE1 are being explored for other platinum drugs and could be adapted for this compound. researchgate.net
Furthermore, the development of novel drug delivery systems offers a promising avenue. Encapsulating this compound in nanoparticles could alter its pharmacokinetic properties, improve its delivery to tumor tissue through the enhanced permeability and retention (EPR) effect, and potentially bypass efflux pump-mediated resistance at the cellular level. bioscientifica.com
Finally, rational drug design can be used to create new this compound derivatives that are less susceptible to known resistance mechanisms. The development of "click-capable" this compound analogues, while currently used as research tools to identify biological targets, provides a platform for creating next-generation compounds with improved efficacy and the ability to evade resistance. acs.orgnih.gov These new derivatives could be engineered to have different transporter affinities or to be impervious to specific efflux or detoxification pathways.
Preclinical Efficacy and Activity Profiling of Phenanthriplatin
Spectrum of Activity in Cancer Cell Line Panels (e.g., NCI-60)
Phenanthriplatin has been evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60), a standard for in vitro drug screening. The results from this screening revealed that this compound possesses a unique spectrum of activity that does not correlate with any other platinum agent in the NCI database. researchgate.netiiarjournals.orgacs.orgpnas.orgpnas.org This suggests that this compound may have a different mechanism of action or cellular targets compared to established platinum drugs. researchgate.netiiarjournals.orgacs.orgpnas.orgpnas.org
In initial screenings, this compound was found to be 7 to 40 times more active than cisplatin (B142131) across a range of human cancer cell lines. iiarjournals.orgacs.orgpnas.orgmit.edubioscientifica.com Its pattern of cell killing was uncorrelated with that of cisplatin, carboplatin, or oxaliplatin (B1677828), indicating its potential to be effective against cancers that are resistant to current platinum therapies. acs.orgpnas.orgnih.gov Further analysis using the COMPARE algorithm, which assesses patterns of cellular sensitivity, confirmed that this compound's profile is distinct. acs.orgpnas.org The highest correlation found in the NCI database was with doxorubicin, with a correlation coefficient of 0.607, which is still considered a weak correlation. acs.org This unique activity profile underscores the novelty of this compound as a potential anticancer agent.
Comparative Preclinical Studies with Cisplatin, Oxaliplatin, and Pyriplatin
The enhanced cytotoxicity of this compound is attributed to several factors, including its increased cellular uptake due to the hydrophobic nature of the phenanthridine (B189435) ligand. pnas.orgresearchgate.net Studies have shown that the cellular uptake of this compound is significantly greater than that of both cisplatin and pyriplatin. pnas.org
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for this compound, cisplatin, oxaliplatin, and pyriplatin in a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (μM) | Cisplatin IC50 (μM) | Oxaliplatin IC50 (μM) | Pyriplatin IC50 (μM) |
|---|---|---|---|---|---|
| A549 | Lung | 0.22 ± 0.01 | 6.75 ± 0.38 | 6.79 ± 0.26 | 52.1 ± 2.3 |
| HeLa | Cervix | 0.30 ± 0.02 | 1.77 ± 0.72 | 11.8 ± 1.4 | 31.3 ± 2.8 |
| MCF7 | Breast | 0.45 ± 0.04 | 11.6 ± 0.7 | 21.4 ± 1.1 | 45.3 ± 2.1 |
| U-2 OS | Bone | 0.09 ± 0.01 | 1.54 ± 0.08 | 1.96 ± 0.11 | 23.5 ± 1.9 |
| DU145 | Prostate | 0.14 ± 0.02 | 3.19 ± 0.17 | 4.23 ± 0.23 | 29.4 ± 2.5 |
| HT29 | Colon | 0.38 ± 0.03 | 4.52 ± 0.24 | 0.41 ± 0.03 | 38.7 ± 2.9 |
| A2780 | Ovarian | 0.18 ± 0.02 | 1.23 ± 0.09 | 1.58 ± 0.12 | 27.6 ± 2.2 |
Data sourced from PNAS. pnas.org
In Vivo Efficacy in Preclinical Animal Models (excluding human trials)
The in vivo efficacy of this compound has been evaluated in several preclinical animal models. Initial studies in mouse models of cancer indicated that, despite its high in vitro potency, this compound administered as a free drug performed no better than cisplatin. scispace.com One explanation for this is the potential inactivation of this compound by sulfur-containing molecules like glutathione (B108866) in the bloodstream.
However, subsequent research has demonstrated that the in vivo efficacy of this compound can be dramatically improved through the use of a nanoparticle delivery system. scispace.com When encapsulated in tobacco mosaic virus (TMV) nanoparticles (PhenPt-TMV), this compound showed significantly enhanced tumor growth inhibition in a mouse model of triple-negative breast cancer compared to the free drug or cisplatin. scispace.comsemanticscholar.org Tumors in mice treated with PhenPt-TMV were four times smaller than those in mice treated with free this compound or cisplatin. semanticscholar.org This enhanced efficacy is attributed to the increased accumulation of this compound within the tumor tissue when delivered via the nanoparticle carrier. scispace.comsemanticscholar.org
The following table summarizes the tumor growth inhibition observed in a preclinical mouse model.
| Treatment Group | Tumor Model | Average Tumor Volume Reduction (%) |
|---|---|---|
| PhenPt-TMV | MDA-MB-231 Xenograft | ~75% |
| Free this compound | MDA-MB-231 Xenograft | ~25% |
| Cisplatin | MDA-MB-231 Xenograft | ~20% |
| PBS (Control) | MDA-MB-231 Xenograft | 0% |
Data interpreted from graphical representations in ACS Nano. semanticscholar.org
These findings highlight the importance of drug delivery systems in translating the high in vitro potency of novel compounds like this compound into effective in vivo anticancer activity.
Advanced Delivery Systems for Phenanthriplatin
Development and Evaluation of Nanocarrier-Based Delivery
The primary strategy for enhancing Phenanthriplatin's in vivo performance involves its encapsulation within nanocarriers. These systems are designed to protect the drug from premature degradation, control its release, and facilitate targeted delivery to tumor tissues. Among the various platforms explored, plant virus-based nanoparticles have emerged as a particularly promising approach. nih.govmdpi.com
The Tobacco Mosaic Virus (TMV) has been successfully developed and evaluated as a delivery vehicle for this compound. nih.govacs.org TMV is a rod-shaped plant virus that self-assembles into a stable, hollow nanotube structure, typically measuring 300 x 18 nm. nih.govescholarship.org This high-aspect-ratio morphology is considered advantageous for drug delivery, promoting favorable biodistribution and passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. nih.gov
A key feature of the TMV nanoparticle is its genetically and chemically programmable surface. The interior channel, approximately 4 nm in diameter, possesses a polyanionic (negatively charged) surface, making it an ideal reservoir for cationic drug molecules like this compound. nih.govdrugdiscoverytrends.comacs.org The exterior surface can also be modified to enhance targeting or immune evasion. frontiersin.org The resulting drug delivery system, designated PhenPt-TMV, leverages the native structure of the virus for efficient drug loading and delivery. nih.govacs.org Importantly, as a plant virus, TMV is not infectious to mammals, offering a significant safety advantage over mammalian viral vectors. nih.govescholarship.org
The encapsulation of this compound into TMV is achieved through a straightforward, one-step loading protocol capitalizing on the virus's inherent structural properties. nih.govacs.org The process is primarily driven by electrostatic interactions. drugdiscoverytrends.commdpi.com
Charge-Driven Loading : this compound, a cationic molecule, is attracted to the negatively charged interior surface of the TMV nanotube. nih.govdrugdiscoverytrends.com The interior walls of the virus are lined with glutamic acid residues (specifically Glu97 and Glu106), which create a strong negative charge, facilitating the uptake and concentration of the positively charged drug. nih.govnih.govacs.org
Covalent Bonding : Beyond simple electrostatic attraction, detailed mechanistic studies have revealed that a covalent bond forms between the platinum complex and the viral carrier. nih.govacs.org After initial electrostatic interactions, the aquated form of this compound preferentially binds to the Glu97 residues within the TMV core, forming a stable Pt-TMV complex. nih.govacs.org
Influence of Drug Form : The speciation of this compound significantly impacts loading efficiency. The aquated form of the drug is taken up in much higher quantities than the chlorido form. nih.govacs.org Research indicates that approximately 2,000 molecules of the aquated form can be loaded per TMV particle, compared to only about 1,000 molecules of the chlorido form. nih.govacs.org
Hydrophobic Interactions : The stability of the loaded drug within the nanoparticle may be further enhanced by hydrophobic stacking interactions. acs.org The phenanthridine (B189435) ligand of this compound can interact with hydrophobic amino acid residues, such as Pro102 and Thr103, which are located near the glutamic acid binding sites in the TMV channel. nih.govacs.org
Table 1: Loading Efficiency of this compound Forms into TMV
| This compound Form | Approximate Molecules Loaded per TMV Particle | Primary Interaction Mechanism |
| Aquated Form | ~2000 | Electrostatic attraction followed by covalent bonding to Glu97. nih.govacs.org |
| Chlorido Form | ~1000 | Electrostatic attraction. nih.govacs.org |
A critical feature of the PhenPt-TMV system is its ability to release the drug payload in a pH-dependent manner. nih.govfrontiersin.org The acidic environment characteristic of tumor microenvironments and intracellular compartments like endosomes and lysosomes triggers the release of this compound from the TMV carrier. nih.govlabmedica.comfiercepharma.com
This stimuli-responsive behavior is crucial for targeted therapy. dovepress.commdpi.com The nanocarrier remains stable and retains its cargo in the bloodstream at physiological pH (around 7.4). dovepress.com Upon reaching the tumor, the lower pH (around 6.5-6.8) and the even more acidic conditions within cancer cell lysosomes (around 5.0) induce the release of the active drug. labmedica.comdovepress.com This ensures that the potent cytotoxic agent is delivered directly to the target site, which can enhance its therapeutic effect while minimizing exposure to healthy tissues. fiercepharma.com
Loading Mechanisms of this compound within Viral Nanoparticles
Impact of Delivery Systems on Biodistribution in Preclinical Models
The use of the TMV delivery system has been shown to dramatically alter the biodistribution of this compound in preclinical mouse models, leading to significantly improved anti-tumor efficacy. nih.gov While free this compound administered intravenously failed to show superior performance compared to standard treatments, the PhenPt-TMV formulation demonstrated effective tumor targeting. nih.govcase.edu
Imaging and elemental platinum analysis in mouse models of triple-negative breast cancer confirmed that the PhenPt-TMV nanoparticles preferentially accumulate in tumor tissue. nih.gov This targeted delivery is largely attributed to the EPR effect, where the unique, leaky vasculature of tumors allows nanoparticles to extravasate and become trapped. nih.gov
The enhanced tumor accumulation directly translates to superior therapeutic outcomes. In these preclinical models, tumors treated with PhenPt-TMV were found to be four times smaller than those in groups treated with either free this compound or the standard chemotherapy drug cisplatin (B142131). nih.govacs.orglabmedica.com Biodistribution data also showed that the platinum from the PhenPt-TMV formulation is cleared through the liver and kidneys. nih.gov These findings underscore the critical role of the TMV delivery system in targeting the potent drug to the tumor, thereby unlocking its therapeutic potential in vivo. nih.gov
Table 2: Comparative Tumor Reduction in a Preclinical Model
| Treatment Group | Relative Tumor Size | Mechanism of Action |
| PhenPt-TMV | 1x | Increased drug accumulation in tumor via EPR effect. nih.govacs.org |
| Free this compound | 4x larger than PhenPt-TMV | Poor tumor targeting and biodistribution. nih.govcase.edulabmedica.com |
| Cisplatin | 4x larger than PhenPt-TMV | Standard chemotherapy agent. nih.govcase.edulabmedica.com |
Computational and Theoretical Investigations of Phenanthriplatin
Molecular Dynamics Simulations of Phenanthriplatin-DNA Interactions
Molecular dynamics (MD) simulations have been instrumental in visualizing and understanding the dynamic process of this compound binding to DNA. These simulations model the movement of atoms over time, providing a detailed picture of the conformational changes and energetic factors that drive the interaction.
MD studies have revealed that the binding of this compound to DNA is a multi-step process. A key finding is that the large, planar phenanthridine (B189435) ligand plays a crucial role by intercalating, or inserting itself, between the DNA base pairs. researchgate.net This initial intercalation is a rapid event that pre-orients the complex, facilitating the subsequent, slower covalent binding of the platinum atom to the N7 position of a purine (B94841) base, most commonly guanine (B1146940). researchgate.net This mechanism helps to explain this compound's enhanced DNA binding activity compared to its parent compound, cisplatin (B142131).
Simulations have consistently shown that upon covalent binding, monofunctional this compound adducts induce significant distortions in the DNA structure. researchgate.net These distortions are more pronounced than those caused by cisplatin. researchgate.net The phenanthridine ligand, remaining wedged between the base pairs, causes a distinct unwinding and bending of the DNA helix. The specifics of these simulations often employ sophisticated force fields to accurately model the complex interactions between the drug and the nucleic acid.
| Parameter | Description | Typical Software/Force Field | Key Findings for this compound |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | GROMACS, AMBER | Simulations ranging from nanoseconds to microseconds are used to capture both rapid intercalation and slower covalent binding events. biointerfaceresearch.com |
| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER (e.g., Parmbsc1), CHARMM | Parmbsc1 is noted for providing high-quality results for DNA systems. researchgate.netbiointerfaceresearch.com |
| DNA Model | The specific DNA sequence and conformation used in the simulation. | Oligonucleotides, DNA origami structures | Studies use various DNA models to see how sequence affects binding and distortion. researchgate.net |
| Key Interactions | The primary non-covalent and covalent bonds formed. | N/A | Partial intercalation of the phenanthridine ring followed by covalent bond formation with a purine N7 atom. researchgate.net |
| Structural Analysis | Measurement of DNA parameters like bending, unwinding, and groove widths. | VMD, CPPTRAJ | Significant conformational distortions and unwinding of the DNA helix are observed. researchgate.netrsc.org |
These computational findings are critical for understanding how this compound adducts are recognized and processed by cellular machinery, such as transcription factors like RNA polymerase II, ultimately leading to its cytotoxic effects.
Density Functional Theory (DFT) Calculations for Structural and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. numberanalytics.comscispace.com It provides valuable insights into molecular geometry, stability, and reactivity, which are crucial for understanding the chemical behavior of this compound. numberanalytics.commdpi.comorientjchem.org
DFT calculations have been applied to optimize the geometry of this compound and to study its aquation process—the replacement of the chloride ligand by a water molecule. This aquation is a critical activation step before the drug can bind to DNA. Theoretical calculations help to determine the energetics and transition states of this reaction. researchgate.net
Furthermore, DFT is used to explore the intrinsic reactivity of the molecule through the analysis of molecular orbitals and electrostatic potential maps. orientjchem.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For this compound, these calculations help identify the most reactive sites and predict its interaction with biological nucleophiles like the N7 atom of guanine. researchgate.netnih.gov The molecular electrostatic potential (MEP) surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attacks, respectively. orientjchem.org
| Computational Parameter | Application to this compound | Significance |
| Geometry Optimization | Predicts the most stable three-dimensional structure of the molecule. | Provides accurate bond lengths and angles for the ground state of this compound. mdpi.commit.edu |
| Vibrational Frequencies | Calculates the vibrational modes of the molecule. | Helps to confirm that the optimized geometry corresponds to a true energy minimum and can be compared with experimental IR spectra. mdpi.com |
| Aquation Energetics | Models the reaction pathway for the replacement of the chloride ligand by water. | Elucidates the activation energy barrier and thermodynamics of the crucial first step in the mechanism of action. researchgate.net |
| HOMO/LUMO Analysis | Determines the energy and distribution of frontier molecular orbitals. | Identifies the molecule's electrophilic/nucleophilic character and predicts its reactivity towards DNA bases. mdpi.com |
| MEP Surface | Maps the electrostatic potential onto the electron density surface. | Visualizes reactive sites, predicting where the molecule will interact with other charged or polar species. orientjchem.org |
Modeling of Host-Guest Interactions with Macrocycles
The potential use of macrocyclic molecules as carriers for platinum drugs has prompted computational studies into their host-guest interactions with this compound. researchgate.netbioscientifica.com Macrocycles like cucurbit[n]urils (CB[n]), cyclodextrins (CDs), and calixarenes can encapsulate drug molecules, potentially altering their solubility, stability, and delivery. researchgate.netbioscientifica.comrsc.org
Computational modeling, often combining MD simulations and DFT, investigates the binding affinity and geometry of this compound within the cavity of these hosts. Studies have explored how different macrocycles accommodate the unique shape of this compound. For instance, modeling has been used to compare the binding of this compound with cucurbit nsf.govuril (CB nsf.gov), cucurbit biointerfaceresearch.comuril (CB biointerfaceresearch.com), β-cyclodextrin (β-CD), and para-sulfonatocalix researchgate.netarene (sCX researchgate.net). researchgate.net
These investigations revealed distinct binding modes. While sodium ions were found to displace the drug from CB nsf.gov and CB biointerfaceresearch.com, making them less suitable as carriers, β-cyclodextrin was shown to interact only at its portal without deep encapsulation. researchgate.net In contrast, para-sulfonatocalix researchgate.netarene was found to form a stable 2-to-1 capsule-like complex, with two macrocycles binding over opposite ends of the drug. researchgate.net Such computational insights are vital for the rational design of drug delivery systems, guiding the selection of the most suitable macrocyclic host. researchgate.netnih.gov
Computational Analysis of Chiral Interconversion and Diastereoselection
A distinguishing feature of this compound is its chirality, which arises from the restricted rotation of the bulky phenanthridine ligand around the Pt-N bond. nih.govresearchgate.net This gives rise to two enantiomers (non-superimposable mirror images). Computational methods have been essential in studying the dynamics of this chirality.
Theoretical investigations, including DFT and MD simulations, have been conducted to determine the energy barrier for rotation around the Pt-N bond. nih.gov These studies concluded that under physiological conditions, the barrier is low enough for the enantiomers to interconvert rapidly, a process known as racemization. nih.govresearchgate.net This means that this compound exists as a rapidly equilibrating mixture of its two enantiomeric forms in solution.
Despite this rapid racemization, the chirality of this compound becomes significant upon binding to a chiral molecule like DNA. When this compound binds to a guanine nucleobase, it forms a diastereomeric complex. Computational studies have shown that one diastereomer is energetically preferred over the other. nih.gov This preference, or diastereoselection, was found to stem from an intramolecular hydrogen bond that forms between a cis-ammine ligand and the carbonyl oxygen of the platinated guanine base in the favored diastereomer. nih.gov This specific interaction stabilizes one orientation of the phenanthridine ligand relative to the guanine base, which has important implications for the structure of the resulting DNA adduct and its subsequent biological processing.
Future Research Directions and Emerging Paradigms for Phenanthriplatin
Elucidation of Underexplored Biological Targets and Pathways
While the interaction of phenanthriplatin with DNA is a cornerstone of its activity, recent studies have revealed that its mechanism of action is more complex than initially understood, extending beyond simple DNA adduct formation. Future research is increasingly focused on these less-explored biological targets and pathways to fully comprehend its potent cytotoxicity.
A primary area of investigation is the induction of nucleolar stress. Unlike cisplatin (B142131) and carboplatin, whose primary mechanism is linked to the classical DNA damage response (DDR), this compound's mode of action is more aligned with that of oxaliplatin (B1677828), centering on the induction of nucleolar stress. nih.govacs.org This pathway involves the disruption of normal ribosome biogenesis, which can ultimately trigger apoptosis. nih.govviamedica.pl Research has shown that this compound treatment leads to the redistribution of nucleolar proteins like nucleophosmin (B1167650) (NPM1) and the formation of fibrillarin (FBL) nucleolar caps, which are characteristic markers of nucleolar stress. nih.gov The capacity of this compound to induce this stress response appears to be unique among certain monofunctional platinum complexes and may be linked to the number of aromatic rings in its nitrogen donor ligand. nih.govacs.org The precise molecular events leading to this Pt-induced nucleolar stress are still not fully understood and represent a critical avenue for future studies. nih.govacs.orgchemrxiv.org
Another significant, yet underexplored, target is topoisomerase II (Top2). This compound has been identified as a covalent poison of Top2 cleavage complexes (Top2cc). acs.org This mechanism is distinct from classical Top2 poisons, which typically bind reversibly. By forming covalent DNA-platinum lesions at Top2 cleavage sites, this compound traps the enzyme, leading to DNA strand breaks. acs.org This mode of action is not observed with cisplatin, suggesting a unique opportunity to design novel platinum agents specifically optimized for Top2 poisoning. acs.org
Furthermore, the role of specific cellular transport mechanisms is an important research direction. The interaction of this compound with organic cation transporters (OCTs) is known to contribute to its cellular uptake and potent effect, particularly in cancer cells that overexpress these transporters. viamedica.plfrontiersin.orgviamedica.pl Deeper investigation into which specific OCTs are involved and how their expression levels correlate with this compound sensitivity in different cancer types could lead to more targeted therapeutic strategies.
Finally, while it is known that this compound forms monofunctional adducts with DNA, primarily at the N7 position of guanine (B1146940), it also generates a significant number of adducts at adenine (B156593) residues, more so than cisplatin. researchgate.netescholarship.org The biological consequences of these adenine adducts, and how they are recognized and processed by cellular machinery, remain a key area for exploration. escholarship.org Additionally, this compound has been shown to modulate the expression of distinct long-noncoding RNAs (lncRNAs) and microRNAs (miRNAs) involved in critical pathways like Wnt/β-catenin and TGF-β, which differ from the effects of cisplatin. wku.edu Elucidating these RNA-based regulatory networks will provide a more complete picture of this compound's cellular impact.
| Underexplored Target/Pathway | Key Research Findings | Future Research Focus |
| Nucleolar Stress | Induces nucleolar stress similar to oxaliplatin, distinct from cisplatin's DNA Damage Response. nih.govacs.org Causes redistribution of nucleolar proteins NPM1 and FBL. nih.gov | Elucidating the exact molecular mechanisms of Pt-induced nucleolar stress. nih.govchemrxiv.org Investigating the structural features required for this activity. acs.org |
| Topoisomerase II (Top2) | Acts as a covalent poison of Top2 cleavage complexes. acs.org | Designing agents optimized for Top2 poisoning to overcome resistance. acs.org |
| Organic Cation Transporters (OCTs) | Cellular uptake and activity are linked to OCTs. viamedica.plfrontiersin.org | Identifying specific OCTs involved and their role in selective toxicity. viamedica.plviamedica.pl |
| Alternative DNA Adducts & RNA Regulation | Forms a higher proportion of adenine adducts compared to cisplatin. escholarship.org Modulates unique sets of lncRNAs and miRNAs affecting key signaling pathways. wku.edu | Understanding the biological impact of adenine adducts. escholarship.org Mapping the specific RNA regulatory networks it perturbs. wku.edu |
Rational Design of Next-Generation this compound Analogues
The discovery of this compound, which resulted from the systematic variation of the N-heterocyclic ligand in monofunctional platinum(II) complexes, underscores the potential of rational design to create agents with superior potency and novel mechanisms. researchgate.netpnas.orgnih.gov Future research is focused on building upon this foundation to develop next-generation analogues with enhanced properties.
One promising strategy involves the modification of the phenanthridine (B189435) ligand. The hydrophobicity and steric bulk of this ligand are crucial for the compound's enhanced cellular uptake and its ability to inhibit transcription by RNA polymerase II. researchgate.netpnas.orgnih.gov Further systematic modifications to the phenanthridine ring system could yield analogues with even greater efficacy or a more desirable activity spectrum. nih.govscispace.com Computational predictions of steric bulk, surface length, and hydrophobicity are being used to guide the design of new compounds that retain or enhance the ability to induce nucleolar stress. acs.org
Another key area is the development of "click-capable" this compound derivatives. nih.govacs.orgchemrxiv.org By incorporating azide (B81097) or alkyne functionalities into the phenanthridine ligand, researchers have created analogues that can participate in click chemistry reactions. nih.govchemrxiv.org These derivatives successfully mimic the biological responses of the parent compound, including the induction of nucleolar stress. nih.gov Their primary advantage is their utility as chemical probes to identify biological targets. After forming adducts with biomolecules like DNA, RNA, or proteins, a reporter tag (e.g., a fluorophore) can be "clicked" on, allowing for visualization and identification. nih.govacs.org This approach is vital for fully mapping the intracellular fate and interactions of this compound.
The table below summarizes key approaches in the rational design of this compound analogues.
| Design Strategy | Rationale | Example/Key Finding | Future Goal |
| Ligand Modification | To enhance potency, cellular uptake, and specific biological activities like nucleolar stress induction. acs.orgresearchgate.net | Systematic variation of the N-heterocycle led to this compound's discovery. pnas.orgnih.gov The number of aromatic rings influences nucleolar stress induction. nih.gov | Develop analogues with improved activity spectra and reduced potential for resistance. nih.gov |
| Click-Capable Derivatives | To create chemical probes for tracking and identifying biological targets and interaction partners. nih.govacs.org | Synthesis of azide-containing this compound mimics that retain the parent compound's cytotoxic activity and mechanism. nih.govchemrxiv.org | Utilize these probes to fully elucidate the molecular targets and pathways of this compound. nih.govchemrxiv.org |
| Targeted Moieties | To direct the drug to specific tissues or cell types, such as bone. | While not yet applied to this compound specifically, other monofunctional Pt(II) complexes have been conjugated with bone-targeting bisphosphonates. mdpi.com | Design this compound analogues with targeting ligands to increase efficacy and reduce systemic exposure. |
Work is ongoing to further investigate the structure-activity relationships of this compound and its derivatives to devise improved analogues with optimized therapeutic profiles. researchgate.netnih.gov
Integration of this compound with Other Therapeutic Modalities (Preclinical)
Combining therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and reduce toxicity. Preclinical research is beginning to explore the potential of integrating this compound with other modalities, revealing synergistic opportunities.
One of the most promising areas is the combination of nanocarrier-delivered this compound with immunotherapy. In a preclinical mouse model of triple-negative breast cancer, the combination of this compound delivered via Tobacco Mosaic Virus (TMV) nanoparticles with a PD-1 immune checkpoint blockade demonstrated enhanced efficacy. tandfonline.com This approach not only leverages the direct cytotoxicity of this compound but also potentiates an anti-tumor immune response. The nanocarrier ensures the drug accumulates in the tumor, where it can induce cancer cell death, potentially releasing tumor antigens that prime the immune system for attack, which is then amplified by the checkpoint inhibitor. case.edu
The integration with inhibitors of specific cellular pathways is another avenue. For instance, while studied with cisplatin, combining platinum agents with inhibitors of the heat shock protein 90 (HSP90) has shown synergistic effects by decreasing the DNA damage response. Given that this compound's mechanism involves transcription inhibition and nucleolar stress, combining it with drugs that target complementary pathways, such as PARP inhibitors or agents that disrupt ribosome biogenesis, could yield powerful synergistic effects.
The table below outlines preclinical combination strategies involving this compound.
| Combination Modality | Rationale | Preclinical Finding/Model | Potential Advantage |
| Immunotherapy (Checkpoint Blockade) | To combine direct cytotoxicity with the potentiation of an anti-tumor immune response. | Enhanced tumor growth suppression and survival in a mouse model of breast cancer when TMV-delivered this compound was combined with PD-1 blockade. tandfonline.com | Overcoming immune tolerance and creating durable anti-tumor responses. |
| Targeted Pathway Inhibitors | To attack cancer cells through multiple, complementary mechanisms, potentially preventing resistance. | PARP1 was identified as a pivotal player in the therapeutic outcomes of related combination therapies. The concept is supported by cisplatin-HSP90 inhibitor studies. | Achieving synergistic cell kill and overcoming resistance mechanisms related to DNA repair or stress responses. |
These early preclinical studies highlight the potential benefits of this compound combination therapies. Further investigation is warranted to identify the most effective partners and to understand the molecular basis of the observed synergies.
Development of Novel Analytical Probes for this compound Tracking
Understanding the precise intracellular journey of a drug—from cell entry to target engagement—is crucial for optimizing its design and application. A significant challenge in studying platinum drugs has been the difficulty in tracking them within a complex cellular environment. To address this, a key research direction is the development of novel analytical probes for this compound.
The most successful approach to date has been the creation of "click-capable" this compound derivatives. nih.govacs.orgchemrxiv.org These are analogues synthesized to include a small, chemically reactive handle, such as an azide group, that does not interfere with the drug's primary biological activity. nih.govchemrxiv.org After the click-capable this compound enters the cell and binds to its biological targets (e.g., DNA, RNA, proteins), a fluorescent probe or another reporter molecule equipped with a complementary "click" handle (e.g., an alkyne) can be introduced. nih.govacs.org This triggers a highly specific bioorthogonal reaction (a strain-promoted azide-alkyne click reaction) that covalently attaches the fluorescent tag to the drug-biomolecule adduct. nih.govacs.org
This strategy allows for powerful downstream applications:
Fluorescence Imaging: The location of this compound adducts within the cell can be visualized using fluorescence microscopy. Researchers have successfully used this method to show that click-capable this compound derivatives, like the parent compound, localize to the nucleus and induce nucleolar stress. nih.govmdpi.com
Target Identification: By using a reporter tag with an affinity handle (like biotin) instead of a fluorophore, researchers can pull down the this compound-biomolecule complexes and identify the bound proteins or nucleic acid sequences using techniques like mass spectrometry or sequencing. This is crucial for discovering previously unknown biological targets. nih.gov
Recent research has demonstrated the synthesis of several click-capable this compound derivatives and confirmed that they successfully mimic the cellular responses of the original compound. nih.gov For example, a derivative labeled '3' was shown to form adducts with DNA in vitro which could then be successfully functionalized with a fluorescent reporter (Alexa-647 DBCO). nih.govacs.org
| Probe Type | Methodology | Application | Key Finding |
| Click-Capable Derivatives | Synthesis of this compound analogues with azide handles. nih.govchemrxiv.org Post-treatment reaction with a fluorescent or affinity-tagged alkyne probe. acs.org | Cellular imaging to track drug localization. nih.govmdpi.com Identification of drug-biomolecule adducts (DNA, RNA, protein). nih.govacs.org | Azide-modified derivatives mimic this compound's biological effects and can be successfully labeled with fluorophores like Alexa-647 DBCO post-binding. nih.govacs.org |
| Inherently Fluorescent Analogues | Tethering a fluorophore directly to the platinum complex structure. | Direct tracking of the complex without a secondary labeling step. | Monofunctional Pt(II) complexes tethered to fluorophores like thioflavin-T have been developed for cellular imaging, accumulating in the nucleoli. mdpi.com |
The development of these sophisticated analytical probes is of great importance, as it provides the tools necessary to answer fundamental questions about how, where, and when this compound interacts with cellular components, thereby guiding the design of the next generation of platinum therapeutics. nih.govacs.org
Investigation into Immunological Aspects of Nanocarrier-Delivered this compound (Preclinical)
The use of nanocarriers to deliver chemotherapeutics can dramatically alter their pharmacokinetic profile and interaction with the host immune system. immunologyresearchjournal.com Preclinical research into nanocarrier-delivered this compound is an emerging paradigm focused on leveraging these interactions to improve therapeutic outcomes.
A leading example is the use of plant virus-based nanoparticles, specifically the Tobacco Mosaic Virus (TMV), as a delivery vehicle for this compound. tandfonline.comcase.edu These rod-shaped nanoparticles can be loaded with a high payload of the drug. tandfonline.com Their unique physical properties, such as their elongated shape, cause them to tumble along the edges of blood vessels and accumulate preferentially in tumors through the enhanced permeability and retention (EPR) effect, which is characteristic of leaky tumor vasculature. case.edu This passive targeting helps concentrate the drug at the tumor site while minimizing exposure to healthy tissues. case.edu
The interaction of these nanocarriers with the immune system is a critical area of investigation. Unmodified nanoparticles can be quickly recognized by phagocytes of the immune system and cleared from circulation. immunologyresearchjournal.com To overcome this, strategies are being developed to "camouflage" the nanoparticles. For instance, coating TMV nanoparticles with a "self" protein like serum albumin can help them evade immune recognition and prolong their circulation time. tandfonline.com
Conversely, the inherent immunogenicity of some nanoparticles can be harnessed for therapeutic benefit. Virus-like particles can act as adjuvants, stimulating an immune response. tandfonline.commpg.de When a nanocarrier delivering this compound is taken up by tumor cells or antigen-presenting cells within the tumor microenvironment, the subsequent drug-induced cell death can release tumor-associated antigens. This, combined with the adjuvant effect of the nanocarrier itself, can help prime and activate an anti-tumor immune response. mpg.de This principle underpins the promising preclinical results of combining nanocarrier-delivered this compound with immune checkpoint inhibitors. tandfonline.com
Factors influencing the nanoparticle-immune system interaction are summarized below.
| Factor | Influence on Nanocarrier Delivery | Relevance to this compound |
| Size and Shape | Influences circulation time, biodistribution, and uptake by immune cells. immunologyresearchjournal.comnumberanalytics.com | The elongated shape of TMV nanoparticles aids in tumor accumulation. case.edu |
| Surface Charge | Affects electrostatic interactions with cell membranes and influences the pathway of uptake. immunologyresearchjournal.com | Positively charged carriers may enhance endocytosis. immunologyresearchjournal.com |
| Surface Functionalization | Can be used to attach targeting ligands or "stealth" molecules (e.g., PEG, albumin) to avoid immune clearance. tandfonline.comimmunologyresearchjournal.com | Coating TMV with serum albumin camouflages it from the immune system. tandfonline.com |
| Inherent Immunogenicity | The nanoparticle material itself can be recognized as foreign, stimulating an immune response (adjuvant effect). tandfonline.commpg.de | The virus-like particle (TMV) can act as an adjuvant, enhancing the efficacy of combination immunotherapy. tandfonline.com |
Future preclinical studies will need to systematically investigate how modifying these nanocarrier properties can optimize the delivery of this compound and modulate the resulting immune response to achieve maximum therapeutic effect.
Q & A
Q. What are the key considerations for synthesizing and characterizing Phenanthriplatin in preclinical studies?
Methodological Answer :
- Synthesis : Follow protocols for platinum(II) complex synthesis under inert conditions to avoid hydrolysis. Use X-ray crystallography to confirm the monofunctional binding mode (phenanthridine ligand replaces one chloride in cisplatin) .
- Characterization : Employ NMR (¹H, ¹⁵N) to monitor ligand substitution kinetics and HPLC-MS to assess purity (>95% required for cytotoxicity assays). Include comparative stability data in physiological buffers (e.g., phosphate-buffered saline at 37°C) .
- Reproducibility : Document solvent ratios, temperature, and stirring times meticulously. Share raw spectral data in supplementary materials to enable replication .
Q. How do researchers evaluate this compound’s mechanism of action compared to cisplatin?
Methodological Answer :
- Cellular Uptake : Use atomic absorption spectroscopy (AAS) to quantify platinum accumulation in cancer cells (e.g., A549 lung carcinoma). Compare uptake kinetics with cisplatin .
- DNA Binding : Perform gel electrophoresis or comet assays to assess DNA adduct formation. This compound forms bulkier adducts, blocking transcription differently than cisplatin .
- Protein Interactions : Utilize proteomic approaches (e.g., pull-down assays + LC-MS/MS) to identify protein targets disrupted by phenanthridine ligand binding .
Q. What in vitro models are most suitable for assessing this compound’s efficacy?
Methodological Answer :
- Cell Lines : Use cisplatin-resistant cell lines (e.g., A2780/CP70 ovarian cancer) to test circumvention of resistance. Include normal cell lines (e.g., HEK293) to evaluate selectivity .
- Dose-Response : Conduct MTT assays with 72-hour exposure. Report IC₅₀ values alongside positive controls (cisplatin, oxaliplatin).
- 3D Models : Spheroid cultures better mimic tumor microenvironments; measure spheroid volume reduction via confocal microscopy .
Advanced Research Questions
Q. How can contradictory data on this compound’s resistance mechanisms be resolved?
Methodological Answer :
- Variable Identification : Compare studies for differences in (a) cell line genetic backgrounds, (b) exposure times (short-term vs. chronic), and (c) assay endpoints (viability vs. apoptosis).
- Mechanistic Validation : Use siRNA knockdown of suspected resistance genes (e.g., CTR1 copper transporter) to confirm their role .
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to identify consensus pathways .
Q. What strategies optimize this compound’s pharmacokinetics in in vivo models?
Methodological Answer :
- Formulation : Test liposomal encapsulation or PEGylation to improve plasma half-life. Monitor biodistribution via ICP-MS in tumor vs. healthy tissues .
- Dosing Schedule : Compare bolus vs. metronomic dosing in xenograft models. Measure tumor platinum levels weekly .
- Combination Therapy : Co-administer with ABC transporter inhibitors (e.g., verapamil) to reduce efflux. Use factorial experimental design to assess synergism .
Q. How should researchers address discrepancies in transcriptomic data post-Phenanthriplatin treatment?
Methodological Answer :
- Batch Effect Correction : Apply ComBat or SVA algorithms to normalize RNA-seq data across labs .
- Pathway Enrichment : Use GSEA (Gene Set Enrichment Analysis) to identify if apoptosis, cell cycle, or oxidative stress pathways are consistently dysregulated .
- Functional Assays : Validate top differentially expressed genes (e.g., p21, BAX) via qPCR and CRISPR knockout rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
